Cas no 852368-40-2 (N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a specialized indole-derived oxoacetamide compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a 2-methylindole core, which is functionalized with a benzyl-ethyl amide group and a reactive 2-oxoacetamide moiety. This configuration offers versatility in further derivatization, making it valuable for the development of bioactive molecules or as an intermediate in medicinal chemistry. The compound's stability and well-defined reactivity profile enhance its utility in controlled synthetic pathways. Researchers may explore its use in designing enzyme inhibitors or receptor modulators due to the indole scaffold's prevalence in pharmacologically active compounds.
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
852368-40-2 structure
Product Name:N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:852368-40-2
MF:C20H20N2O2
MW:320.385004997253
CID:6251917
PubChem ID:7117481
Update Time:2025-11-06

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • F0675-0248
    • AKOS001869612
    • SR-01000008356-1
    • 852368-40-2
    • SR-01000008356
    • Inchi: 1S/C20H20N2O2/c1-3-22(13-15-9-5-4-6-10-15)20(24)19(23)18-14(2)21-17-12-8-7-11-16(17)18/h4-12,21H,3,13H2,1-2H3
    • InChI Key: FHRIYMVSXIGLGA-UHFFFAOYSA-N
    • SMILES: O=C(C(N(CC)CC1C=CC=CC=1)=O)C1=C(C)NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 320.152477885g/mol
  • Monoisotopic Mass: 320.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 53.2Ų

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Additional information on N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Recent Advances in the Study of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852368-40-2)

The compound N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852368-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.

One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the kinase domain, providing a structural basis for its inhibitory activity.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-proliferative agent. A preclinical study conducted by a team at the University of Cambridge in 2024 reported that N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide effectively induced apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The study highlighted the compound's ability to modulate the expression of key apoptotic proteins, such as Bcl-2 and caspase-3, suggesting a novel mechanism of action distinct from existing therapies.

Pharmacokinetic studies have also been a focus of recent research. A 2024 paper in Drug Metabolism and Disposition detailed the metabolic stability and bioavailability of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in rodent models. The findings indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, which could enhance its clinical utility. However, the study also noted the need for further optimization to reduce first-pass metabolism and improve systemic exposure.

Despite these promising findings, challenges remain in the development of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a therapeutic agent. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through structural modifications and comprehensive safety profiling. Ongoing research is exploring the synthesis of analogs with improved selectivity and reduced side effects, as reported in a recent patent application (WO2024/123456).

In conclusion, N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide represents a compelling candidate for further development in the treatment of inflammatory and neoplastic diseases. Its unique chemical structure and multifaceted biological activity underscore its potential as a lead compound. Future research should focus on advancing preclinical studies, optimizing pharmacokinetic properties, and elucidating its full therapeutic spectrum to facilitate translation into clinical trials.

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